2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a chromene core, which is a benzopyran derivative, and a pyrazole moiety with a trifluoromethyl group
Preparation Methods
The synthesis of 2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane . The resulting intermediate is then reacted with 3-(trifluoromethyl)-1H-pyrazole under reflux conditions to yield the final product .
Chemical Reactions Analysis
2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds also contain a chromene core and exhibit various biological activities, including anticoagulant and anticancer properties.
Pyrazole derivatives: Compounds with a pyrazole moiety are known for their anti-inflammatory, analgesic, and antimicrobial activities.
Trifluoromethyl-substituted compounds: The presence of a trifluoromethyl group often enhances the biological activity and metabolic stability of compounds, making them valuable in drug discovery.
The uniqueness of this compound lies in its combination of a chromene core, pyrazole moiety, and trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c17-16(18,19)13-5-7-22(21-13)8-6-20-14(23)11-9-10-3-1-2-4-12(10)25-15(11)24/h1-5,7,9H,6,8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOMRHOEHCIHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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